![molecular formula C23H25N5O2 B5512758 1-(2-aminopyrimidin-4-yl)-N-(3'-methoxybiphenyl-2-yl)piperidine-4-carboxamide](/img/structure/B5512758.png)
1-(2-aminopyrimidin-4-yl)-N-(3'-methoxybiphenyl-2-yl)piperidine-4-carboxamide
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Description
Synthesis Analysis
The synthesis of related piperidine-4-yl-aminopyrimidines, such as those studied for their inhibitory effects against HIV-1 reverse transcriptase, involves the preparation of N-phenyl piperidine analogs. These processes yield compounds with potent activity against a broad range of mutant viruses, highlighting the importance of the carboxamide functional group in the molecular structure for biological activity. Synthesis routes typically involve multi-step organic synthesis techniques, including amide bond formation and aromatic substitution reactions (Tang et al., 2010).
Molecular Structure Analysis
The molecular structure of these compounds is crucial for their biological activity. For instance, the presence of the aminopyrimidine moiety and its substitution pattern significantly impacts the binding affinity and selectivity towards biological targets. Crystallographic evidence has been used to elucidate the binding motifs of such compounds, providing insights into the molecular interactions that govern their inhibitory effects (Tang et al., 2010).
Scientific Research Applications
Biological Monitoring and Metabolism
Biological Monitoring of Agricultural Chemicals : Piperidine derivatives, such as pirimicarb, are used in agriculture. Metabolites of these compounds can be monitored in human urine, indicating exposure levels. Such studies help in assessing the metabolic pathways and potential exposure risks of agricultural chemicals to humans (Hardt, Appl, & Angerer, 1999).
Pharmacokinetics of Novel Therapeutics : The disposition and metabolism of novel therapeutic agents, including those targeting specific receptors like orexin receptors, are crucial for understanding their efficacy and safety. Studies have detailed the metabolic fate of such compounds in humans, providing insights into their pharmacological potential and metabolic pathways (Renzulli et al., 2011).
Medical Imaging
- Sigma Receptor Imaging : Compounds targeting sigma receptors are studied for their potential in imaging primary breast tumors. This application highlights the diagnostic capabilities of piperidine derivatives in medical imaging and oncology (Caveliers et al., 2002).
Neuropharmacology
- Parkinsonism Research : The study of compounds like MPTP, a meperidine-analog, has significantly contributed to understanding neurodegenerative diseases such as Parkinson's. This research underscores the neuropharmacological implications of piperidine derivatives and their metabolites (Langston et al., 1983).
Psychiatric Disorder Treatment
- Ampakine for Schizophrenia : The use of ampakines, which modulate AMPA receptors, in treating schizophrenia showcases the potential therapeutic applications of piperidine derivatives in psychiatric disorders. Although initial studies may not show dramatic effects, they pave the way for further research into such compounds (Marenco et al., 2002).
properties
IUPAC Name |
1-(2-aminopyrimidin-4-yl)-N-[2-(3-methoxyphenyl)phenyl]piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N5O2/c1-30-18-6-4-5-17(15-18)19-7-2-3-8-20(19)26-22(29)16-10-13-28(14-11-16)21-9-12-25-23(24)27-21/h2-9,12,15-16H,10-11,13-14H2,1H3,(H,26,29)(H2,24,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNEBJGHDWDSZEV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=CC=CC=C2NC(=O)C3CCN(CC3)C4=NC(=NC=C4)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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